

Application Notes and Protocols for PNU-100766-d8 Analysis in Plasma

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Compound of Interest

Compound Name: PNU-100766-d8

Cat. No.: B196449

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This document provides detailed application notes and protocols for the sample preparation and analysis of PNU-100766 (Linezolid) and its deuterated internal standard, **PNU-100766-d8**, in plasma samples. The methodologies described are based on established bioanalytical techniques, primarily focusing on protein precipitation followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

PNU-100766, commercially known as Linezolid, is an oxazolidinone antibiotic effective against serious infections caused by Gram-positive bacteria. In pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurate quantification of PNU-100766 in biological matrices like plasma is crucial. The use of a stable isotope-labeled internal standard, such as **PNU-100766-d8**, is the gold standard for bioanalytical methods using mass spectrometry. It compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.

This guide outlines a robust and reliable sample preparation protocol using protein precipitation, a widely adopted technique for its simplicity, speed, and cost-effectiveness in removing plasma proteins prior to LC-MS/MS analysis.

Experimental Protocols

I. Protein Precipitation Method

This is the most common and straightforward method for preparing plasma samples for PNU-100766 analysis.

Materials:

- Blank plasma
- PNU-100766 analytical standard
- **PNU-100766-d8** internal standard (IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Calibrated pipettes
- Vortex mixer
- Microcentrifuge
- UPLC-MS/MS system

Protocol:

- **Sample Thawing:** Thaw frozen plasma samples to room temperature.
- **Internal Standard Spiking:** To a 100 µL aliquot of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add a specific volume of **PNU-100766-d8** working solution to achieve a final concentration that is within the linear range of the assay.
- **Protein Precipitation:** Add 300 µL of ice-cold acetonitrile (or methanol) to the plasma sample. The 3:1 ratio of organic solvent to plasma is a common starting point and can be optimized.

- **Vortexing:** Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
- **Centrifugation:** Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
- **Evaporation and Reconstitution (Optional but Recommended):** For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.
- **Injection:** Inject an appropriate volume (e.g., 5-10 µL) of the final sample into the UPLC-MS/MS system for analysis.

II. UPLC-MS/MS Analysis

Instrumentation:

- UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Typical):

- **Column:** A reverse-phase column, such as a Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm), is commonly used.
- **Mobile Phase A:** 0.1% Formic acid in water.
- **Mobile Phase B:** 0.1% Formic acid in acetonitrile.
- **Gradient Elution:** A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration.
- **Flow Rate:** 0.3 - 0.5 mL/min.
- **Column Temperature:** 40°C.

- Injection Volume: 5 μ L.

Mass Spectrometry Conditions (Typical):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - PNU-100766: The precursor ion $[M+H]^+$ is m/z 338. The specific product ion for quantification will depend on the instrument and optimization, but a common transition is m/z 338 \rightarrow 296.
 - **PNU-100766-d8**: The precursor ion $[M+H]^+$ will be shifted by the number of deuterium atoms (e.g., m/z 346 for d8). The product ion will also be shifted accordingly. These transitions must be optimized for the specific deuterated standard used.
- Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Data Presentation

The following tables summarize quantitative data from various published methods for Linezolid analysis in plasma, providing a reference for expected performance.

Table 1: Comparison of Sample Preparation Methods for Linezolid in Plasma

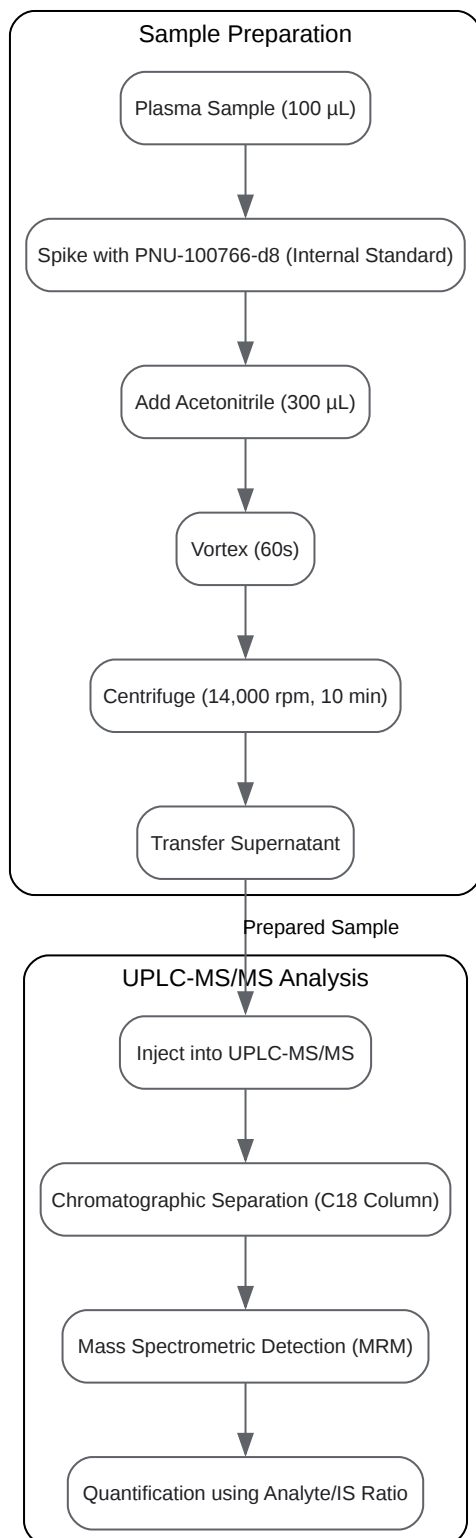
Sample Preparation Method	Plasma Volume (µL)	Extraction Solvent/Cartridge	Key Steps	Recovery (%)	Reference
Protein Precipitation	100	Acetonitrile (300 µL)	Vortex, Centrifuge	>90%	Generic PP Protocol
Protein Precipitation	50	Methanol (150 µL)	Vortex, Centrifuge	~95%	[1]
Liquid-Liquid Extraction	200	Dichloromethane/Methanol (9:1, v/v)	Vortex, Centrifuge, Evaporate, Reconstitute	>90%	[2]
Solid-Phase Extraction	500	Oasis HLB Cartridge	Condition, Load, Wash, Elute	>85%	[3]

Table 2: Performance Characteristics of UPLC-MS/MS Methods for Linezolid Quantification

Parameter	Method 1	Method 2	Method 3
Linearity Range (µg/mL)	0.1 - 20	0.05 - 40	0.2 - 50
Lower Limit of Quantification (LLOQ) (µg/mL)	0.1	0.05	0.2
Intra-day Precision (%RSD)	< 10%	< 15%	< 5%
Inter-day Precision (%RSD)	< 12%	< 15%	< 8%
Accuracy (%)	90 - 110%	85 - 115%	92 - 108%
Reference	[4]	[2]	[5]

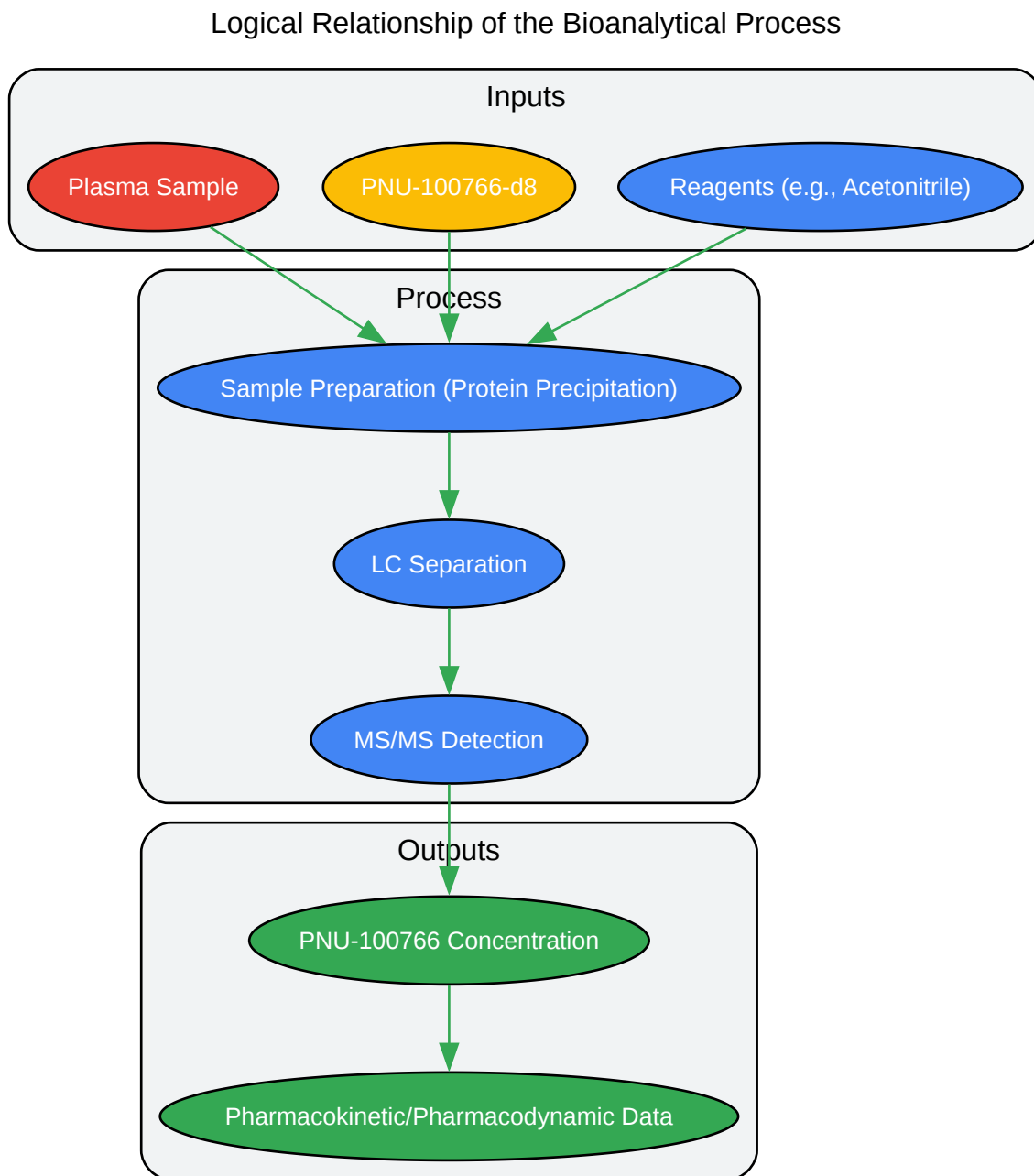
Mandatory Visualizations

Workflow for PNU-100766-d8 Analysis in Plasma



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Caption: Experimental workflow for plasma sample preparation and analysis.



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